methyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate

Fragment-based drug discovery Lead optimization Physicochemical property triage

Methyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate (CAS 2031269-37-9) is a heterocyclic small-molecule building block featuring a fused imidazo[2,1-c][1,4]oxazine core, a C2 primary amino group, and a C3 methyl carboxylate ester. With a molecular formula of C8H11N3O3 and a molecular weight of 197.19 g/mol, this compound belongs to the broader imidazooxazine class, which has been explored as a privileged scaffold in kinase inhibitor programs and beta-lactamase inhibitor design.

Molecular Formula C8H11N3O3
Molecular Weight 197.194
CAS No. 2031269-37-9
Cat. No. B2795634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate
CAS2031269-37-9
Molecular FormulaC8H11N3O3
Molecular Weight197.194
Structural Identifiers
SMILESCOC(=O)C1=C(N=C2N1CCOC2)N
InChIInChI=1S/C8H11N3O3/c1-13-8(12)6-7(9)10-5-4-14-3-2-11(5)6/h2-4,9H2,1H3
InChIKeyUADNYPICVZKLNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-Amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate (CAS 2031269-37-9): Core Scaffold & Procurement Baseline


Methyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate (CAS 2031269-37-9) is a heterocyclic small-molecule building block featuring a fused imidazo[2,1-c][1,4]oxazine core, a C2 primary amino group, and a C3 methyl carboxylate ester . With a molecular formula of C8H11N3O3 and a molecular weight of 197.19 g/mol, this compound belongs to the broader imidazooxazine class, which has been explored as a privileged scaffold in kinase inhibitor programs and beta-lactamase inhibitor design . The compound is commercially available from multiple authorized vendors (e.g., Enamine, Biosynth, Leyan) at purities of ≥95% and is supplied exclusively for research purposes .

Why Generic Imidazooxazine Substitution Fails: Critical Substituent-Dependent Differentiation for Methyl 2-Amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate


The imidazo[2,1-c][1,4]oxazine scaffold is not a monolithic entity; minor substituent variations at the C2 and C3 positions produce profound differences in molecular weight, hydrogen-bonding capacity, lipophilicity, and synthetic tractability that preclude generic interchangeability . The C2 primary amine in the target compound enables downstream diversification via amide coupling, urea formation, or reductive amination pathways that are inaccessible to the 2-bromo analog (CAS 2060046-39-9) . The methyl ester at C3 represents a calculated balance – offering lower steric bulk and molecular weight (197.19 g/mol) compared to the tert-butyl ester (239.27 g/mol) and greater atom economy than the ethyl ester – making it the preferred entry point for structure–activity relationship (SAR) programs where fragment molecular weight and physicochemical efficiency metrics are critical selection criteria .

Quantitative Differentiation Guide: Methyl 2-Amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate vs. Closest Analogs


Molecular Weight & Physicochemical Efficiency: Methyl Ester vs. tert-Butyl and Ethyl Ester Analogs

Among the three commercially available 2-amino-imidazo[2,1-c][1,4]oxazine-3-carboxylate esters, the methyl ester (target compound) has the lowest molecular weight (197.19 g/mol), which is 42.08 g/mol lower than the tert-butyl ester (239.27 g/mol) and approximately 14 g/mol lower than the ethyl ester. Its calculated XLogP3 of -0.2 and topological polar surface area (TPSA) of 79.4 Ų place it within lead-like chemical space, offering superior ligand efficiency metrics per unit mass compared to the bulkier tert-butyl congener . This is critical for fragment-based screening cascades where every atom must contribute to binding affinity.

Fragment-based drug discovery Lead optimization Physicochemical property triage

Synthetic Tractability: 2-Amino vs. 2-Bromo Substitution at C2 Position

The C2 primary amine in the target compound fundamentally differs from the C2 bromine in methyl 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate (CAS 2060046-39-9). The amine enables direct amide bond formation, sulfonamide synthesis, and urea coupling under mild conditions without requiring a transition-metal-catalyzed step. In contrast, the 2-bromo analog necessitates Buchwald–Hartwig, Ullmann, or SNAr chemistry for carbon–nitrogen bond formation, imposing additional catalyst screening, higher temperatures, and often lower yields . The amine also provides an additional hydrogen bond donor (HBD count = 1 vs. 0 for the bromo analog), expanding the pharmacophore interaction potential.

Medicinal chemistry Parallel synthesis Scaffold diversification

Verified GHS Safety Profile: Target Compound Hazard Classification (ECHA Notification)

According to the ECHA C&L Inventory notification (1 notifying company, 100% agreement), methyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate carries the following harmonized hazard classifications: Acute Toxicity 4 (oral, H302), Skin Irritation 2 (H315), Eye Irritation 2A (H319), and STOT Single Exposure 3 (respiratory, H335) . In contrast, the 2-bromo analog (CAS 2060046-39-9) lacks publicly available ECHA notification data, introducing regulatory uncertainty for procurement. The availability of a verified GHS profile for the target compound reduces compliance burden during import, storage, and use in multi-user synthesis facilities.

Laboratory safety Procurement risk assessment Occupational health

Commercial Availability & Pricing Transparency: Multi-Vendor Benchmarking

The target compound is available from at least four independent vendors (Enamine, Biosynth/CymitQuimica, Leyan, A2B Chem) at ≥95% purity, with 1 g pricing ranging from approximately $654 (Enamine) to $724 (A2B Chem) and bulk pricing available up to 10 g (Enamine: $2,809) . This multi-vendor availability contrasts with the tert-butyl analog (CAS 2126159-44-0), which is primarily sourced through a limited number of suppliers, and the ethyl ester analog, which is predominantly listed on non-verified vendor platforms. Multi-sourcing reduces single-supplier dependency risk and enables competitive quotation for larger-scale medicinal chemistry campaigns.

Chemical procurement Supply chain resilience Cost-per-gram benchmarking

Procurement-Matched Application Scenarios for Methyl 2-Amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate (CAS 2031269-37-9)


Fragment-Based Lead Generation Libraries Requiring Amine-Enabled Diversification

This compound is ideally suited as a core fragment for generating diverse amide, sulfonamide, and urea libraries via the C2 primary amine. The low molecular weight (197.19 g/mol) and favorable computed LogP (-0.2) make it an efficient starting point for fragment growth, where every added heavy atom is intended to contribute to target binding . Procurement teams supporting fragment-based drug discovery (FBDD) should prioritize this scaffold over the 2-bromo analog, which requires additional metal-catalyzed steps for analogous diversification .

Kinase Inhibitor Scaffold Exploration in AKT & Beta-Lactamase Programs

The imidazo[2,1-c][1,4]oxazine core has established precedent in kinase inhibition (AKT1/AKT2 programs by Taiho Pharmaceutical) and beta-lactamase inhibition . The 2-amino-3-methyl ester substitution pattern on the target compound provides an underexplored vector for SAR expansion in these target classes. Academic and industrial groups pursuing ATP-competitive or allosteric kinase inhibitors can use this scaffold as a direct entry point without needing to independently synthesize the bicyclic core .

Multi-Gram Scale-Up Campaigns with Defined Safety and Supply Chain Parameters

With verified ECHA GHS classification (H302, H315, H319, H335), ≥95% purity from multiple vendors, and bulk quantities available up to 10 g from Enamine, this compound is procurement-ready for scale-up synthesis programs . The defined hazard profile eliminates regulatory ambiguity that can delay import and internal approval, while multi-vendor sourcing enables competitive bidding and supply risk mitigation for projects requiring >5 g total consumption over 12–24 months .

Quote Request

Request a Quote for methyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.